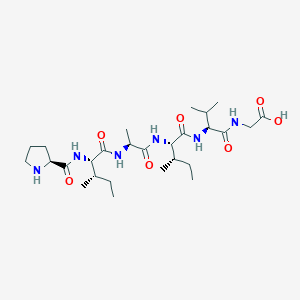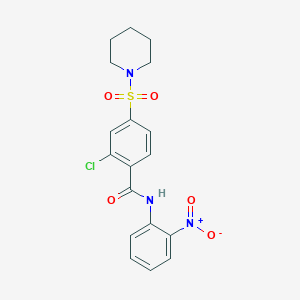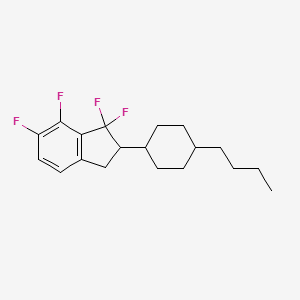
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a butyl group and a tetrafluorinated indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene typically involves multiple steps, starting with the preparation of the cyclohexyl ring and its subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved can vary depending on the specific application, but they often include key biochemical processes that are essential for the compound’s intended function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl and indene derivatives, such as:
Uniqueness
What sets 2-(4-Butylcyclohexyl)-1,1,6,7-tetrafluoro-2,3-dihydro-1H-indene apart from these similar compounds is its tetrafluorinated indene moiety, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
694510-11-7 |
|---|---|
Molecular Formula |
C19H24F4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)-3,3,4,5-tetrafluoro-1,2-dihydroindene |
InChI |
InChI=1S/C19H24F4/c1-2-3-4-12-5-7-13(8-6-12)15-11-14-9-10-16(20)18(21)17(14)19(15,22)23/h9-10,12-13,15H,2-8,11H2,1H3 |
InChI Key |
CECMIQVTDQBKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


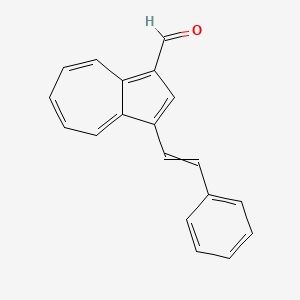
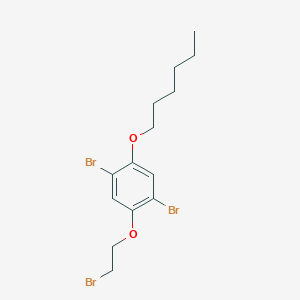
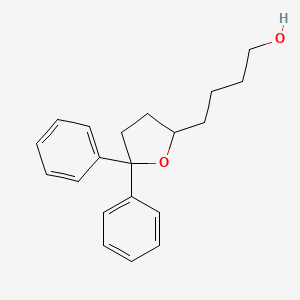
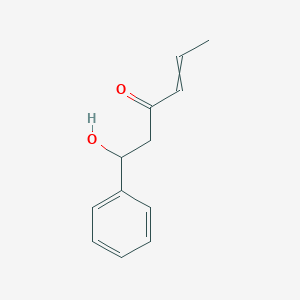
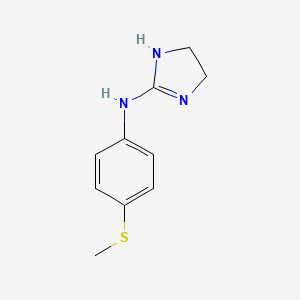
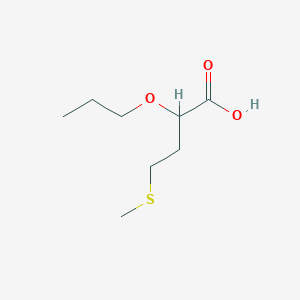
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
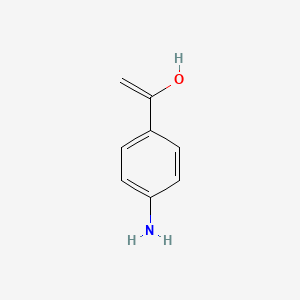
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
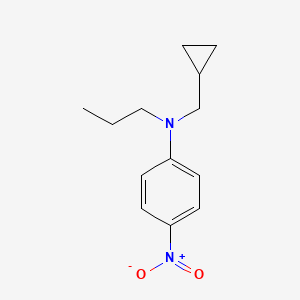
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
